molecular formula C11H20N4O2 B3125476 tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate CAS No. 325290-50-4

tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate

Cat. No. B3125476
M. Wt: 240.3 g/mol
InChI Key: BFPSPDBWZJTTOQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate, also known as 4-azidomethylpiperidine-1-carboxylic acid tert-butyl ester, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is highly soluble in water and other organic solvents. This compound has been studied for its ability to act as a substrate for the enzyme transglutaminase, which is involved in the cross-linking of proteins. It is also used as a reagent for the synthesis of other organic compounds, such as peptides and amines.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate plays a crucial role as an intermediate in the synthesis of various biologically active compounds. For instance, it serves as a starting material in the synthesis of compounds like crizotinib, which are significant in medical research and pharmaceutical applications (Kong et al., 2016).

Key Intermediate in Drug Synthesis

This chemical is also identified as a key intermediate in the synthesis of drugs like Vandetanib. Such compounds are synthesized through a series of reactions, highlighting the importance of tert-butyl 4-(azidomethyl)piperidine-1-carboxylate in the pharmaceutical industry (Wang et al., 2015).

Synthons for Piperidine Derivatives

This compound is also used in the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These are promising synthons for the preparation of diverse piperidine derivatives, which are valuable in various chemical research and development projects (Moskalenko & Boev, 2014).

Structural Studies and Derivatives

Extensive structural studies have been conducted on derivatives of tert-butyl 4-(azidomethyl)piperidine-1-carboxylate. These studies provide insights into the molecular packing and crystalline structures, which are fundamental in drug design and material science (Didierjean et al., 2004).

Anticancer Drug Intermediates

Significantly, tert-butyl 4-(azidomethyl)piperidine-1-carboxylate is used in the synthesis of intermediates for small molecule anticancer drugs. This underscores its role in the ongoing research and development of new cancer therapies (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-9(5-7-15)8-13-14-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPSPDBWZJTTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

Tertiary butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate (48 g, 163.6 mmol) was dissolved in dimethylformamide (500 mL) and sodium azide (19.15 g, 295 mmol) was added thereto, followed by stirring at 120° C. for 6 hours. After the reaction was completed, the reactants were cooled to room temperature, extracted with ethyl acetate and water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the title compound (35 g, 89%).
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
19.15 g
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Antonijevic, D Charou, I Ramos, M Valcarcel… - European Journal of …, 2023 - Elsevier
Numerous studies have been published about the implication of the neurotrophin brain-derived neurotrophic factor (BDNF) and its receptor TrkB in the pathogenesis of several …
Number of citations: 2 www.sciencedirect.com
K Singh, CJ Fennell, EA Coutsias, R Latifi, S Hartson… - Chem, 2018 - cell.com
Intramolecular strain is a powerful driving force for rapid and selective chemical reactions, and it is the cornerstone of strain-induced bioconjugation. However, the use of molecules with …
Number of citations: 54 www.cell.com
A Vallone, S D'Alessandro, S Brogi, M Brindisi… - European journal of …, 2018 - Elsevier
Therapies addressing multiple stages of Plasmodium falciparum life cycle are highly desirable for implementing malaria elimination strategies. MMV019918 (1, 1-[5-(4-bromo-2-…
Number of citations: 31 www.sciencedirect.com
MS Hosseini Zare - 2022 - digitalscholarship.tsu.edu
Curcumin as a natural compound is made of various components including protein, carbohydrate, and curcuminoid. Curcuminoid is made of curcumin, desmethoxycurcumin and bis …
Number of citations: 0 digitalscholarship.tsu.edu
MSH Zare - 2022 - search.proquest.com
Curcumin as a natural compound is made of various components including protein, carbohydrate, and curcuminoid. Curcuminoid is made of curcumin, desmethoxycurcumin and bis …
Number of citations: 0 search.proquest.com

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